Methoxyethyl phthalate

Overview

Description

Synthesis Analysis

The synthesis of methoxy-substituted phthalates and related compounds involves various methods, including hydrothermal reactions, acid-catalyzed methods, and palladium(0)-catalyzed reactions. For instance, coordination polymers with methoxyisophthalate ligands were synthesized using hydrothermal reactions with copper salts and dipyridyl co-ligands, resulting in a variety of structures with different magnetic properties . Another example is the synthesis of fluoroalkylthiolated compounds using a shelf-stable reagent that includes a methoxy-substituted phthalimide . Additionally, the synthesis of phthalides and isocoumarins from hydroxyphthalides using acid catalysis has been reported .

Molecular Structure Analysis

The molecular structures of methoxy-substituted phthalates are characterized by the presence of methoxy groups that can influence the packing and interactions within the crystal lattice. For example, the crystal structures of phthalonitriles with methoxy groups in the ortho- and meta-positions of the terminal benzene rings were reported, highlighting the role of short contacts in molecular packing . The molecular structure of a ligand with a methoxy group was also confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Methoxy-substituted phthalates and related compounds participate in a variety of chemical reactions. For instance, the reaction of a methoxyphenyltelluroethyl phthalimide with ruthenium(III) chloride resulted in the formation of a novel heterocycle, while its reaction with ruthenium(II) yielded a structurally characterized complex . Additionally, methoxy-substituted phthalonitrile resins were synthesized and their curing behavior was studied, indicating that methoxy groups can affect the curing process and the thermal properties of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted phthalates are influenced by the presence of methoxy groups. For example, the introduction of methoxyl units in phthalonitrile resins was found to postpone curing and slightly compromise thermal properties, while the presence of allyl groups improved both processability and thermal properties . The oxidation of phthalyl alcohols with methoxy and methyl substituents was studied, showing that the position of ring substituents affects the outcome of the oxidation process .

Scientific Research Applications

Indoor Airborne Phthalates in University Campuses : Phthalates, including Methoxyethyl phthalate, were measured in indoor air environments like dormitories and classrooms. Their concentration and potential exposure risks to undergraduates were assessed using passive air samplers and Monte-Carlo simulations (Meng et al., 2020).

Phthalates and Human Health : This study reviews the uses, metabolism, and health effects of phthalates, including Methoxyethyl phthalate. It covers a wide spectrum of industrial applications and discusses their potential health impacts based on human and animal studies (Hauser & Calafat, 2005).

Phthalate Exposure in Medications : Research shows that Methoxyethyl phthalate can be a component of certain medications, highlighting it as a potential source of human exposure. The study specifically examines the presence of phthalates in medications used for treatments like ulcerative colitis (Hauser et al., 2004).

Phthalates in Personal Care Products : The study explores the relationship between personal care product usage and the urinary levels of phthalate metabolites, including Methoxyethyl phthalate. It highlights how personal care products can contribute to phthalate body burden (Duty et al., 2005).

Phthalate Concentrations in Personal Care Products : This study assesses the levels of phthalates, such as Methoxyethyl phthalate, in personal care products and evaluates the potential health risks of daily dermal exposure in adult females and infants (Bao et al., 2015).

Human Erythrocytes Exposed to Phthalates : Investigates the effects of phthalates, including Methoxyethyl phthalate, on human erythrocytes. It examines their impact on methemoglobin levels, reactive oxygen species, and the activity of antioxidative enzymes (Sicińska et al., 2020).

Hormone Activities of Phthalates : This study compares the hormone activities of different phthalates, including Methoxyethyl phthalate, using reporter gene assays. It assesses their impact on endocrine functions (Shen et al., 2009).

Safety And Hazards

Future Directions

properties

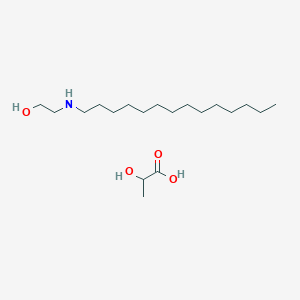

IUPAC Name |

2-(2-methoxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFWAKGWMSOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884912 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxyethyl phthalate | |

CAS RN |

16501-01-2 | |

| Record name | 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16501-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-methoxyethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)